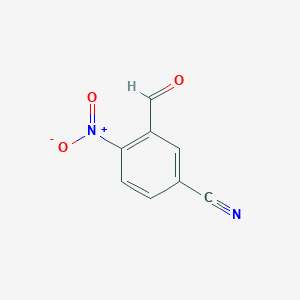

3-Formyl-4-nitrobenzonitrile

描述

Significance of Nitrile- and Nitro-Substituted Benzonitrile (B105546) Frameworks in Chemical Science

Benzonitrile frameworks substituted with both nitrile and nitro groups are of profound importance in chemical science. The electron-withdrawing nature of the nitrile (-CN) and nitro (-NO2) groups significantly influences the electronic properties of the benzene (B151609) ring, making it susceptible to various chemical transformations. sci-hub.se These functional groups serve as reactive handles for a wide array of synthetic modifications, including reduction, oxidation, and nucleophilic substitution reactions. smolecule.com

The presence of a nitro group, in particular, is a key feature that can be readily transformed into other functional groups, such as amines, which are prevalent in biologically active molecules. sci-hub.se This versatility has led to the extensive use of nitro-substituted benzonitriles as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. sci-hub.se Furthermore, the rigid structure and electron-withdrawing characteristics of these frameworks make them valuable in the development of materials like advanced polymers and covalent organic frameworks (COFs).

Overview of 3-Formyl-4-nitrobenzonitrile as a Versatile Synthetic Intermediate and Research Target

This compound (CAS No: 90178-82-8) stands out as a particularly useful synthetic intermediate due to the distinct reactivity of its three functional groups. echemi.comsigmaaldrich.com The aldehyde (formyl) group can participate in a variety of reactions, including oxidations to form carboxylic acids and nucleophilic additions. smolecule.com The nitro group can be reduced to an amino group, a critical step in the synthesis of many pharmaceutical compounds. smolecule.com The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

This trifunctional nature allows for a programmed, stepwise modification of the molecule, enabling the synthesis of complex, highly substituted aromatic compounds. Its role as a key intermediate is exemplified in the synthesis of Febuxostat, a drug used for treating hyperuricemia and chronic gout. newdrugapprovals.orgpatsnap.com The strategic placement of the formyl, nitro, and nitrile groups on the benzonitrile scaffold makes this compound a focal point of research for developing efficient synthetic methodologies and discovering new chemical entities with potential biological activities.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 90178-82-8 echemi.comsigmaaldrich.comchemscene.comchemscene.comscbt.comsynquestlabs.comsigmaaldrich.com |

| Molecular Formula | C8H4N2O3 echemi.comchemscene.comchemscene.comscbt.comsynquestlabs.com |

| Molecular Weight | 176.13 g/mol chemscene.comchemscene.comscbt.com |

| Appearance | Solid sigmaaldrich.com |

| Boiling Point | 329.1±32.0 °C at 760 mmHg echemi.com |

| Density | 1.40±0.1 g/cm³ echemi.com |

| Topological Polar Surface Area | 86.7 Ų echemi.com |

| Purity | 97% sigmaaldrich.com, 98% chemscene.com |

| Storage | Inert atmosphere, 2-8°C sigmaaldrich.com or 4°C under nitrogen chemscene.com |

Structure

3D Structure

属性

IUPAC Name |

3-formyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-6-1-2-8(10(12)13)7(3-6)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFQELNRGJIUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531101 | |

| Record name | 3-Formyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-82-8 | |

| Record name | 3-Formyl-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90178-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Approaches to the Synthesis of 3 Formyl 4 Nitrobenzonitrile and Analogues

Established Synthetic Methodologies for Benzonitrile (B105546) Derivatives Bearing Formyl and Nitro Groups

Nitration-Formylation Sequences

A primary strategy for synthesizing benzonitrile derivatives with formyl and nitro groups involves a sequential process of nitration followed by formylation. One common approach is the nitration of 3-formylbenzonitrile. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid at low temperatures, generally between 0 and 5°C, to introduce a nitro group. Careful control of the temperature is crucial to prevent over-nitration and the formation of unwanted side products. This method can yield the desired product in the range of 60% to 75%.

Another pathway in this sequence starts with the nitration of 4-methylbenzonitrile using concentrated nitric acid with sulfuric acid as a catalyst. This electrophilic aromatic substitution reaction yields 4-methyl-3-nitrobenzonitrile (B17182). smolecule.com The subsequent step involves the oxidation of the methyl group to a formyl group. smolecule.com

Multi-Step Synthesis from Precursor Aromatic Systems (e.g., 4-Methyl-3-nitrobenzonitrile)

A well-documented route to 3-formyl-4-nitrobenzonitrile starts from the precursor 4-methyl-3-nitrobenzonitrile. chemicalbook.comnih.gov This multi-step synthesis involves the oxidation of the methyl group to introduce the formyl functionality.

One established method involves heating 4-methyl-3-nitrobenzonitrile in dimethylformamide (DMF), followed by oxidation. chemicalbook.com A specific protocol reports a two-step process where the first step achieves a 99% conversion in DMF upon heating. The second step utilizes sodium periodate (B1199274) (NaIO₄) in a mixture of tetrahydrofuran (B95107) (THF) and water over 2.5 hours, resulting in a 77% yield of this compound. chemicalbook.com

The oxidation of 4-methyl-3-nitrobenzonitrile to 4-formyl-3-nitrobenzonitrile (B1317213) has been shown to follow first-order kinetics. smolecule.com The reaction rate is primarily dependent on the concentration of the starting material, with the oxidant concentration having minimal impact when present in excess. smolecule.com The activation energy for this reaction is approximately 60 kJ/mol, suggesting a process controlled by the chemical reaction rate rather than mass transfer. smolecule.com

Direct Conversion of Aldehydes to Nitriles via Selective Oxidation or Dehydration

The direct conversion of aldehydes to nitriles represents another important synthetic strategy. These methods often involve either selective oxidation or dehydration of an intermediate aldoxime.

Selective Oxidation: A simple and efficient method for the direct synthesis of nitriles from aldehydes utilizes ammonium (B1175870) acetate (B1210297) as the nitrogen source. rsc.org The reaction is catalyzed by iodine (I₂) with tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions. rsc.org This process is applicable to a wide variety of aromatic, heteroaromatic, aliphatic, and allylic aldehydes, converting them into their corresponding nitriles in good to excellent yields. rsc.org A proposed mechanism suggests the initial formation of an aldimine from the aldehyde and ammonium acetate. rsc.org This aldimine is then oxidized by iodine to an N-iodo aldimine intermediate, which subsequently undergoes elimination to form the nitrile. rsc.org

Dehydration of Aldoximes: The dehydration of aldoximes is a common and effective route to nitriles. organic-chemistry.org Various reagents and catalytic systems have been developed for this transformation.

Iron-Catalyzed Dehydration: An efficient iron-based catalyst system has been developed for the dehydration of both aliphatic and aromatic aldoximes to nitriles at room temperature, releasing water as the only byproduct. acs.orgacs.org This method is inspired by the biocatalytic dehydration performed by the enzyme aldoxime dehydratase. acs.org

Polymeric Reagents: A complex of polyvinylpyrrolidone (B124986) and thionyl chloride can facilitate the rapid dehydration of aldoximes under mild conditions, affording nitriles in high yields. rsc.org

Other Dehydrating Agents: Trichloroacetonitrile has been shown to be an effective dehydrating agent for a range of aldoximes, including aromatic and heterocyclic variants, without the need for a metal catalyst. tandfonline.com Other reagents like XtalFluor-E and sulfuryl fluoride (B91410) (SO₂F₂) have also been successfully employed for the mild and rapid dehydration of aldoximes. organic-chemistry.org

A practical one-pot process for the direct conversion of aldehydes to nitriles involves the use of inorganic reagents such as hydroxylamine (B1172632), sodium carbonate, and sulfuryl fluoride (SO₂F₂) in dimethyl sulfoxide (B87167) (DMSO). acs.org This method demonstrates a broad substrate scope and high functional group tolerance, with most of the 52 examples showing yields over 90%. acs.org

Selective Functionalization Routes for Nitroaromatic Compounds

The selective functionalization of nitroaromatic compounds is a critical aspect of synthesizing complex molecules. The nitro group's strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring.

Selective Reduction: The reduction of the nitro group to an amine is a common transformation. Flavoenzymes like nitroreductases can catalyze the reduction of nitro groups to amines via nitroso and hydroxylamine intermediates. nih.gov A light-powered photoenzymatic system using a nitroreductase from Bacillus amyloliquefaciens and a chlorophyll-based photocatalyst has been shown to selectively convert electronically diverse nitroarenes into aromatic amines, azoxy, and azo products with high yields. nih.gov This system demonstrates excellent chemoselectivity, as seen in the selective reduction of the nitro group in substrates also containing a carbonyl group. nih.gov

Chemical methods for selective reduction have also been widely explored. Catalytic strategies using cost-effective catalysts and alternative hydrogen sources are of significant interest. nih.gov For instance, a novel system using sodium borohydride (B1222165) (NaBH₄) in the presence of Ni(PPh₃)₄ transition metal complexes in ethanol (B145695) has been developed for the reduction of nitro compounds to their corresponding amines. jsynthchem.com Iron-catalyzed systems have also proven effective for the selective reduction of nitro compounds. acs.org

Other Functionalizations: The nitro group can direct the introduction of other functional groups. For instance, in the synthesis of 2-fluoro-5-nitrobenzonitrile, the nitration of 2-fluorobenzonitrile (B118710) is a key step. The nitro and nitrile groups enhance the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack, which is a useful property in subsequent synthetic steps.

Advanced Synthetic Methodologies

Transition-Metal Catalyzed Reactions for Specific Functionalization and Coupling

Transition-metal catalysis has become an indispensable tool for the synthesis of complex organic molecules, including benzonitrile derivatives. sioc-journal.cn Palladium, nickel, and copper are among the most studied metals for these transformations. rsc.org

Palladium-Catalyzed Cyanation: Palladium-catalyzed cyanation of aryl halides is a highly effective method for synthesizing aryl nitriles. rsc.orgrsc.org This approach offers a significant improvement over traditional methods that often require harsh conditions and toxic reagents. Since its initial discovery, there have been substantial developments in this area, focusing on improving catalyst efficiency and functional group tolerance. rsc.orgrsc.org Dual photoredox-nickel catalysis has also emerged as a benign method for the cyanation of aryl halides at room temperature, avoiding the use of air-sensitive ligands and highly toxic cyanide sources. chinesechemsoc.org

Palladium-Catalyzed Formylation: Palladium-catalyzed reactions are also employed for the formylation of aryl halides to produce aromatic aldehydes. acs.org One novel approach uses tert-butyl isocyanide as the formyl source and a hydrosilane as a hydrogen donor. organic-chemistry.orgnih.govacs.org This method provides moderate to excellent yields under mild conditions and tolerates a wide range of functional groups. nih.govacs.org Another well-established system for aryl bromide formylation utilizes a palladium(II) acetate catalyst with a di-1-adamantyl-n-butylphosphine ligand and syngas (a mixture of CO and H₂). nih.gov

These advanced methodologies offer powerful and versatile routes for the specific functionalization and coupling reactions necessary for the synthesis of this compound and its analogues, often with improved efficiency and selectivity compared to more traditional methods.

Organocatalytic Approaches in Related Benzonitrile Chemistry

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free alternatives for the construction of complex molecular architectures. In the realm of benzonitrile synthesis, N-Heterocyclic Carbenes (NHCs) have been prominently featured as versatile catalysts. acs.orgacs.org These catalysts have enabled novel benzannulation protocols that assemble the benzonitrile framework from acyclic precursors, moving beyond traditional methods that rely on installing a cyano group onto an existing benzene (B151609) core. acs.orgacs.org

One significant strategy involves the NHC-catalyzed [4+2] benzannulation. acs.org For instance, researchers have developed a protocol using an N-Mes triazolium-derived NHC to catalyze the reaction between α-cyano-β-methylenones and α,β-unsaturated aldehydes, successfully assembling the benzonitrile unit. rsc.org The efficiency of these reactions is highly dependent on the choice of NHC catalyst, solvent, and base. acs.orgrsc.org

Furthermore, NHCs have been employed in the atroposelective synthesis of axially chiral benzonitriles. beilstein-journals.org In one approach, a dynamic kinetic resolution of racemic 2-arylbenzaldehydes is achieved using an aminoindanol-derived NHC catalyst to produce axially chiral benzonitriles with high enantioselectivity. Another method involves the NHC-catalyzed synthesis of C-O axially chiral benzonitrile derivatives. iisc.ac.in Organocascade reactions initiated by aldol (B89426) condensations between nucleophilic isoindolinones and 2-formyl benzonitriles, in the presence of bifunctional organocatalysts, have also been shown to produce complex heterocyclic hybrids with excellent control over stereochemistry. rsc.org

| Catalyst Type | Reactants | Product Type | Key Findings | Citations |

| N-Heterocyclic Carbene (NHC) | α-cyano-β-methylenones and α,β-unsaturated aldehydes | Substituted Benzonitriles | NHC-catalyzed [4+2] annulation provides a novel route to the benzonitrile framework. Reaction efficiency is sensitive to catalyst structure and solvent. | acs.orgacs.orgrsc.org |

| Chiral NHC | Racemic 2-arylbenzaldehydes and sulfonamides | Axially Chiral Benzonitriles | Achieves atroposelective synthesis via a dynamic kinetic resolution process, yielding products with high enantioselectivity. | beilstein-journals.org |

| Bifunctional Organocatalyst | Nucleophilic isoindolinones and 2-formyl benzonitriles | Heterocyclic Hybrids (Isoindolinone-imidate/phthalide) | Aldol-initiated organocascade reaction proceeds with excellent diastereo- and enantioselectivities. | rsc.org |

| Tertiary Amine (e.g., DABCO) | Electron-deficient alkenes and fluoro-substituted precursors | CF₃-Functionalized Biaryls and Benzonitriles | A [3+3] benzannulation initiated by a Rauhut–Currier reaction allows for the green synthesis of fully substituted benzonitriles under mild conditions. | rsc.orgacs.org |

Exploration of Green Chemistry Principles in Benzonitrile Synthesis (e.g., solvent-free, aqueous media)

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of benzonitriles. ijrap.netcore.ac.uk Key areas of exploration include the use of aqueous media, solvent-free reaction conditions, and recyclable catalysts.

Aqueous Media Synthesis

Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and abundant nature. Researchers have developed metal-free protocols for nitrile activation and subsequent annulation in aqueous media. rsc.org For example, the synthesis of amino acid-substituted isoquinoline (B145761) derivatives has been achieved by reacting 2-(2-oxo-2-aryl/alkylethyl)benzonitrile with unprotected amino acids in water, demonstrating high functional group tolerance. nih.gov The synthesis of benzonitrile-based s-triazines has also been explored in aqueous environments. researchgate.net These methods showcase the potential of water to facilitate complex organic transformations, often simplifying workup procedures and reducing environmental impact. rsc.org

Solvent-Free Approaches

Solvent-free synthesis represents a significant step towards sustainable chemistry by minimizing volatile organic compounds (VOCs). ijrap.netijrpr.com These reactions, often facilitated by grinding, microwave irradiation, or thermal activation, can lead to higher efficiency, reduced reaction times, and simpler product isolation. ijrap.netijrpr.com While specific solvent-free methods for this compound are not detailed in the literature, the general conversion of aldehydes to nitriles under solvent-free conditions is well-established. researchgate.net For instance, the reaction of aldehydes with hydroxylamine hydrochloride can be performed without a solvent, offering an atom-efficient pathway to nitriles. researchgate.net

Ionic Liquids and Other Green Methods

Ionic liquids (ILs) have been employed as recyclable agents in the green synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine. rsc.org In one study, a specific ionic liquid acted as a co-solvent, catalyst, and phase-separation agent, allowing for a 100% conversion and yield of benzonitrile. rsc.org The ionic liquid could be easily recovered and reused, eliminating the need for metal salt catalysts and avoiding the release of inorganic acids. rsc.org Another green approach involves paired electrosynthesis in liquid ammonia (B1221849) to directly convert benzoic acid to benzonitrile at room temperature without toxic reagents or expensive catalysts.

| Green Chemistry Approach | Reaction Example | Key Advantages | Citations |

| Aqueous Media | Metal-free synthesis of isoquinoline derivatives from 2-(2-oxo-2-aryl/alkylethyl)benzonitrile. | Environmentally benign solvent, simplified workup, high functional group tolerance. | rsc.orgnih.gov |

| Solvent-Free | General conversion of aldehydes to nitriles using hydroxylamine hydrochloride. | Reduces VOCs, enhances reaction efficiency, often simplifies purification, atom-efficient. | ijrap.netijrpr.comresearchgate.net |

| Ionic Liquids | Synthesis of benzonitrile from benzaldehyde using a recyclable ionic liquid. | Eliminates metal catalysts, recyclable reaction medium, high yield and conversion, simplified separation. | rsc.org |

Chemical Reactivity and Transformation Pathways of 3 Formyl 4 Nitrobenzonitrile

Reactions Involving the Formyl Group (-CHO)

The aldehyde functional group in 3-formyl-4-nitrobenzonitrile is a primary site for a range of chemical modifications, including oxidation, nucleophilic substitution, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of this compound can be readily oxidized to a carboxylic acid, yielding 4-cyano-2-nitrobenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. rsc.org While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, the oxidation of structurally similar compounds, such as 4-formyl-3-methoxybenzonitrile (B1591161) to 4-cyano-2-methoxybenzoic acid, is a well-established process. researchgate.net One documented synthetic route to 4-cyano-2-nitrobenzaldehyde involves the oxidative cleavage of a precursor molecule using sodium periodate (B1199274) (NaIO4), highlighting the utility of oxidation reactions in the chemistry of this compound. researchgate.net

Nucleophilic Substitution Reactions and Condensations with Amines and Alcohols

The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles such as amines and alcohols.

Reactions with Amines: Aldehydes react with primary amines to form imines, also known as Schiff bases. wiserpub.comlearncbse.in This condensation reaction typically occurs under acidic or basic conditions and involves the formation of a hemiaminal intermediate followed by dehydration. researchgate.net The reaction of this compound with a primary amine would be expected to yield the corresponding N-substituted imine. Secondary amines react with aldehydes to form enamines if there is a proton on the α-carbon, or can result in more complex reactions.

Reactions with Alcohols: In the presence of an acid catalyst, alcohols add to aldehydes to form hemiacetals. libretexts.orglibretexts.org Further reaction with a second equivalent of the alcohol leads to the formation of an acetal, which is a geminal-diether. libretexts.orgpressbooks.pub This reaction is reversible and can be driven to completion by removing the water formed during the reaction. youtube.comyoutube.com The formation of acetals is a common method for protecting the aldehyde group during other chemical transformations. pressbooks.pub For this compound, reaction with an alcohol like methanol (B129727) in the presence of an acid catalyst would yield the corresponding hemiacetal and subsequently the dimethyl acetal.

| Nucleophile | Reagent | Product Type |

| Primary Amine | R-NH2 | Imine (Schiff Base) |

| Secondary Amine | R2NH | Enamine (if applicable) |

| Alcohol | R-OH (excess), H+ | Acetal |

Conversion to Oximes and Subsequent Dehydration to Nitriles

The formyl group of this compound can be converted to an oxime by reaction with hydroxylamine (B1172632) (NH2OH). This reaction is a standard method for the preparation of aldoximes. koreascience.krgoogle.com The resulting oxime can then undergo dehydration to yield a nitrile. A variety of dehydrating agents can be employed for this transformation, including reagents like triphenylphosphine (B44618) in combination with N-halosuccinimides or N-halosulfonamides. rhhz.net The dehydration of the oxime of this compound would lead to the formation of 2-nitroisophthalonitrile.

| Reactant | Reagent(s) | Intermediate/Product |

| This compound | Hydroxylamine (NH2OH·HCl) | This compound oxime |

| This compound oxime | Dehydrating agent (e.g., PPh3/NCS) | 2-Nitroisophthalonitrile |

Reactions Involving the Nitro Group (-NO2)

The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further functionalized. The reduction process can also involve the formation of reactive intermediates.

Reduction to Amino Group (-NH2) and Subsequent Functionalization

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. figshare.com For this compound, this reduction would yield 4-amino-3-formylbenzonitrile (B13870740). A key challenge in this transformation is the selective reduction of the nitro group in the presence of other reducible functional groups, namely the formyl and nitrile groups.

Several methods have been developed for the chemoselective reduction of aromatic nitro compounds. researchgate.net Tin(II) chloride (SnCl2) in an alcoholic solvent is reported to be an effective reagent for reducing aromatic nitro groups without affecting other sensitive groups like aldehydes, esters, and nitriles. researchgate.net Catalytic hydrogenation using specific catalysts, such as 1% platinum on carbon, has also been shown to selectively reduce the nitro group while leaving the nitrile group intact. researchgate.net

Once the amino group is formed, it can undergo a wide range of subsequent functionalization reactions. For example, the resulting 4-amino-3-formylbenzonitrile can be a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The amino group can participate in reactions such as diazotization, acylation, and alkylation, further expanding the synthetic utility of the original molecule.

| Reducing Agent/Catalyst | Selectivity | Product |

| Tin(II) chloride (SnCl2) | High for nitro group | 4-Amino-3-formylbenzonitrile |

| 1% Platinum on Carbon (Pt/C) with H2 | High for nitro group | 4-Amino-3-formylbenzonitrile |

Generation of Reactive Intermediates via Nitro Group Reduction

The reduction of aromatic nitro compounds proceeds through a series of intermediates. researchgate.net The initial step often involves a one-electron reduction to form a nitro radical anion. researchgate.net This radical anion can then be further reduced and protonated to generate a nitroso intermediate. researchgate.netnih.gov The nitroso compound is subsequently reduced to a hydroxylamine, which is finally reduced to the corresponding amine. acs.org

Reactions Involving the Nitrile Group (-CN)

The nitrile group is characterized by a carbon-nitrogen triple bond. This bond is highly polarized, with the nitrogen atom being more electronegative, rendering the carbon atom electrophilic. openstax.org This inherent electrophilicity makes the nitrile group susceptible to attack by a variety of nucleophiles. libretexts.org The presence of other electron-withdrawing groups on the benzene (B151609) ring, such as the formyl and nitro groups in this compound, further enhances the electrophilic character of the nitrile carbon.

The electrophilic carbon of the nitrile group in this compound is a prime target for nucleophilic attack. This leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction to yield a range of products. openstax.orglibretexts.org

Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile to form ketones after an aqueous workup. The reaction proceeds via an intermediate imine anion which is hydrolyzed to the final ketone product. libretexts.org

Reduction to Amines and Aldehydes: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH4). openstax.org This reaction involves two successive nucleophilic additions of a hydride ion. libretexts.org Conversely, using a less reactive, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) allows for the reduction to stop at the aldehyde stage after hydrolysis of the intermediate imine. libretexts.org

| Nucleophile/Reagent | Intermediate | Final Product after Workup | Product Type |

| Grignard Reagent (R-MgX) | Imine anion | Ketone | Carbonyl Compound |

| Organolithium (R-Li) | Imine anion | Ketone | Carbonyl Compound |

| Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine | Amine |

| Diisobutylaluminium Hydride (DIBAL-H) | Imine anion complex | Aldehyde | Carbonyl Compound |

The nitrile group can be converted to a carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com This transformation is fundamental and proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com A subsequent tautomerization of the intermediate imidic acid yields the amide. chemistrysteps.com

In a basic medium, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.orglibretexts.org Protonation of the resulting intermediate by water gives a hydroxy imine (an imidic acid), which then tautomerizes to the amide. openstax.org The amide can then undergo further hydrolysis under the reaction conditions to yield the corresponding carboxylate salt, which upon acidification gives the carboxylic acid. openstax.org

| Condition | Key Steps | Intermediate Product | Final Product |

| Acid-Catalyzed (e.g., H₂SO₄, H₂O, heat) | 1. Protonation of Nitrile N2. Nucleophilic attack by H₂O3. Tautomerization | 3-Formyl-4-nitrobenzamide | 3-Formyl-4-nitrobenzoic acid |

| Base-Catalyzed (e.g., NaOH, H₂O, heat) | 1. Nucleophilic attack by OH⁻2. Protonation by H₂O3. Tautomerization | 3-Formyl-4-nitrobenzamide | 3-Formyl-4-nitrobenzoate salt |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring in this compound towards substitution reactions is profoundly influenced by its substituents. The formyl, nitro, and nitrile groups are all potent electron-withdrawing groups (EWGs).

Electrophilic Aromatic Substitution (SEAr): The benzene ring in this compound is highly deactivated towards electrophilic aromatic substitution. uci.edu Electron-withdrawing groups pull electron density from the ring via inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org All three substituents (-CHO, -NO₂, -CN) are classified as deactivating, meta-directing groups. uci.edu Should a reaction with a very powerful electrophile occur, substitution would be directed to the positions meta to these groups (C-5 and C-6). However, the deactivation is so severe that such reactions are generally unfavorable.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the high electron deficiency of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com The presence of strong electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group, is a key requirement for the SNAr mechanism to operate. libretexts.org This mechanism typically involves two steps: the addition of a nucleophile to the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. chemistrysteps.com

In this compound, there is no conventional leaving group like a halide. However, the nitro group itself can sometimes be displaced by potent nucleophiles under forcing conditions. The positions ortho and para to the powerful nitro and nitrile groups are significantly activated for nucleophilic attack. For instance, attack at C-4 would be stabilized by resonance involving both the nitrile group (at C-1) and the formyl group (at C-3).

Cycloaddition and Annulation Reactions with this compound as a Building Block

The functional groups of this compound make it a versatile building block for the synthesis of more complex heterocyclic structures through cycloaddition and annulation reactions.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. The electron-withdrawing nature of the substituents on the aromatic ring enhances the reactivity of the nitrile for such transformations. For example, reaction with an azide (B81097) (R-N₃) could yield a tetrazole ring, while reaction with a nitrile oxide (R-CNO) could form a 1,2,4-oxadiazole. These reactions are powerful methods for constructing five-membered heterocyclic rings. uchicago.edumdpi.com

| Reaction Type | Reactant | Potential Heterocyclic Product |

| [3+2] Cycloaddition | Organic Azide (R-N₃) | Substituted Tetrazole |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Substituted 1,2,4-Oxadiazole |

| [3+2] Cycloaddition | Azomethine Ylide | Substituted Imidazoline derivative |

Annulation Reactions: Annulation refers to the construction of a new ring onto an existing molecule. This compound can serve as a key component in various annulation strategies. nih.govchim.it

The formyl group can undergo condensation reactions (e.g., Knoevenagel or aldol-type condensations) with active methylene (B1212753) compounds. The resulting product, an activated alkene, can then undergo intramolecular cyclization or participate in subsequent intermolecular reactions to build a new ring.

The electron-deficient aromatic ring, coupled with the reactivity of the formyl group, can be utilized in reactions like the Friedländer annulation for the synthesis of quinolines, where the formyl group and an adjacent ring position react with a ketone or aldehyde containing an α-methylene group.

These reactions highlight the utility of this compound as a versatile precursor in synthetic organic chemistry for accessing a variety of complex molecular architectures.

Spectroscopic and Structural Characterization Studies of 3 Formyl 4 Nitrobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ¹⁹F, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton (¹H) NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Formyl-4-nitrobenzonitrile (also known as 4-cyano-2-nitrobenzaldehyde), the aromatic region of the spectrum is particularly informative. The electron-withdrawing effects of the nitro (-NO₂), formyl (-CHO), and cyano (-C≡N) groups deshield the aromatic protons, shifting their signals downfield.

Experimental data reveals a distinct pattern for the three aromatic protons and the single aldehydic proton. researchgate.net The aldehydic proton appears as a singlet at approximately 10.27 ppm, a characteristic chemical shift for formyl protons. The aromatic protons exhibit signals influenced by their position relative to the strongly deactivating substituents.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 10.27 | Singlet (s) | N/A |

| Aromatic H-2 | 8.75 | Doublet (d) | 1.5 |

| Aromatic H-6 | 8.40 | Doublet of Doublets (dd) | 8.0, 1.5 |

| Aromatic H-5 | 8.05 | Doublet (d) | 8.0 |

| Table 1: ¹H NMR Spectral Data for this compound. researchgate.net |

¹³C NMR Spectroscopy

| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) | Rationale |

| Aldehydic C=O | 185 - 195 | Characteristic for aromatic aldehydes. |

| Aromatic C-NO₂ | 145 - 155 | Strong deshielding by the nitro group. |

| Aromatic C-CHO | 135 - 145 | Deshielding by the formyl group. |

| Aromatic C-H | 125 - 140 | Aromatic region, influenced by adjacent substituents. |

| Aromatic C-CN | 110 - 120 | Quaternary carbon attached to the nitrile group. |

| Nitrile C≡N | 115 - 120 | Characteristic for aromatic nitriles. |

| Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound. |

¹⁹F and ³¹P NMR Spectroscopy

¹⁹F and ³¹P NMR are powerful techniques for the structural analysis of organofluorine and organophosphorus compounds, respectively. These methods are not directly applicable to this compound itself. However, they are invaluable for characterizing derivatives that incorporate fluorine or phosphorus atoms, providing clear, often first-order spectra that can confirm successful synthesis and provide structural details near the heteroatom.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds and functional groups, making it an excellent method for functional group identification.

For this compound, the IR spectrum is expected to show characteristic absorption bands for each of its three functional groups. The positions of these bands are influenced by the electronic conjugation within the aromatic system.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aldehyde (-CHO) | C=O Stretch | 1710 - 1685 | Strong |

| C-H Stretch (Fermi doublet) | ~2850 and ~2750 | Medium, Sharp | |

| Nitro (-NO₂) | Asymmetric NO₂ Stretch | 1550 - 1500 | Very Strong |

| Symmetric NO₂ Stretch | 1355 - 1315 | Strong | |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-H Stretch | 3100 - 3000 | Medium | |

| Table 3: Characteristic FT-IR Absorption Frequencies for this compound. |

The C≡N stretching frequency for aromatic nitriles is typically found between 2240 and 2220 cm⁻¹. chemicalbook.com The strong carbonyl (C=O) absorption of the aromatic aldehyde group is expected in the 1710-1685 cm⁻¹ region. researchgate.net Aromatic nitro compounds are characterized by two strong bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. youtube.com

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₄N₂O₃), the exact mass is 176.0222 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 176. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments and is influenced by the functional groups present.

Key expected fragmentation pathways include:

Loss of a hydrogen radical (-H˙): Formation of a stable acylium ion at m/z 175 ([M-H]⁺).

Loss of the formyl radical (-CHO˙): Cleavage of the aldehyde group to yield a fragment at m/z 147 ([M-29]⁺).

Loss of nitric oxide (-NO˙): A common fragmentation for aromatic nitro compounds, leading to a peak at m/z 146 ([M-30]⁺).

Loss of nitrogen dioxide (-NO₂˙): Cleavage of the entire nitro group results in a fragment at m/z 130 ([M-46]⁺).

Further fragmentation of these primary ions can lead to the loss of species like carbon monoxide (CO) or hydrogen cyanide (HCN).

| m/z Value | Proposed Fragment | Neutral Loss |

| 176 | [C₈H₄N₂O₃]⁺˙ | (Molecular Ion) |

| 175 | [C₈H₃N₂O₃]⁺ | H˙ |

| 147 | [C₇H₄NO₂]⁺ | CHO˙ |

| 146 | [C₈H₄NO₂]⁺˙ | NO˙ |

| 130 | [C₈H₄NO]⁺˙ | NO₂˙ |

| 102 | [C₇H₄N]⁺ | NO₂˙, CO |

| Table 4: Predicted Key Fragments in the Mass Spectrum of this compound. |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can calculate atomic coordinates, bond lengths, bond angles, and torsional angles.

As of the current literature survey, a crystal structure for this compound has not been publicly reported. However, a crystallographic study would provide invaluable information, including:

Molecular Conformation: It would reveal the planarity of the benzene (B151609) ring and the relative orientations of the formyl, nitro, and cyano substituents. Of particular interest would be the torsion angles between the plane of the aromatic ring and the planes of the formyl and nitro groups.

Bond Parameters: Precise measurements of the C-C, C-N, N-O, and C=O bond lengths and angles would offer insight into the electronic effects of the substituents, such as bond length alterations due to resonance.

Intermolecular Interactions: The analysis would uncover how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (if any), dipole-dipole interactions, and π-π stacking, which govern the material's bulk properties.

Such data would provide a complete and unambiguous picture of the molecule's solid-state architecture, complementing the structural information obtained from spectroscopic methods.

Computational Chemistry and Theoretical Studies on 3 Formyl 4 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. semanticscholar.orgrsc.org This method is widely applied to determine optimized molecular geometries, electronic properties, and other parameters for molecules like 3-Formyl-4-nitrobenzonitrile. nih.gov DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy, providing a detailed three-dimensional picture of the molecule's ground state. researchgate.netorientjchem.orgcyberleninka.ru

The chemical behavior of this compound is heavily influenced by the three substituents on the benzene (B151609) ring: the formyl (-CHO), nitro (-NO₂), and cyano (-CN) groups. All three are potent electron-withdrawing groups (EWGs) due to both inductive and resonance effects.

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. scirp.orgnih.gov By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. cyberleninka.ru This predicted spectrum is invaluable for assigning the vibrational modes observed in experimental FTIR and FT-Raman spectra. orientjchem.org For this compound, key vibrational modes associated with its functional groups can be accurately predicted.

In addition to vibrational spectra, DFT calculations can be used to compute essential thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These calculations are fundamental for understanding the molecule's stability and for predicting the thermodynamics of reactions in which it participates. mdpi.com

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Formyl (C=O) | Stretching | 1720 - 1700 |

| Nitro (NO₂) | Asymmetric Stretching | 1570 - 1540 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1330 |

| Aromatic C-H | Stretching | 3100 - 3000 |

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgirjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

For this compound, the strong electron-withdrawing nature of the substituents is expected to significantly lower the energy levels of both the HOMO and LUMO. This results in a molecule with a high electron affinity and a pronounced electrophilic character. The HOMO-LUMO gap can be used to calculate global reactivity descriptors, such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.govirjweb.com

| Parameter | Formula | Significance |

|---|---|---|

| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. irjweb.com |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. irjweb.com |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. researchgate.net By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition states (TS). mcmaster.ca A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. rogue-scholar.org

For this compound, computational modeling can be used to explore various potential reactions. For example, the mechanism of a nucleophilic addition to the formyl group's carbonyl carbon can be modeled. Calculations would determine the structure of the transition state, calculate the activation energy (the energy difference between the reactants and the TS), and predict the reaction's feasibility and rate. nih.gov Similarly, the reduction of the nitro group or reactions involving the nitrile group can be investigated, providing insights into regioselectivity and stereoselectivity that are difficult to obtain experimentally. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the motion of atoms and molecules over time. MD is particularly useful for conformational analysis and studying intermolecular interactions.

For this compound, MD simulations can explore the rotational barrier around the single bond connecting the formyl group to the benzene ring, identifying the most stable conformers and the energy required to interconvert between them. In a condensed phase (liquid or solid), MD simulations can model how multiple molecules of this compound interact with each other or with solvent molecules. These simulations can predict crystal packing arrangements, identify significant intermolecular forces like dipole-dipole interactions and π-π stacking, and calculate properties like solvation free energy. Such information is crucial for understanding the macroscopic properties and behavior of the compound.

Applications of 3 Formyl 4 Nitrobenzonitrile and Its Derivatives in Advanced Chemical Fields

Medicinal Chemistry Applications

The structural framework of 3-Formyl-4-nitrobenzonitrile, characterized by its ortho-substituted nitro, formyl, and cyano groups on a benzene (B151609) ring, presents a versatile platform for the synthesis of a wide array of heterocyclic and polyfunctional compounds. This versatility makes it a valuable starting material and scaffold in medicinal chemistry for the development of novel therapeutic agents.

Design and Synthesis of Novel Drug Candidates and Scaffolds

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic value. The reactive formyl and nitro groups, along with the cyano moiety, allow for a variety of chemical transformations. Medicinal chemists utilize this compound to construct diverse molecular scaffolds, which are the core structures of drug candidates.

For instance, the aldehyde functional group can readily participate in condensation reactions to form Schiff bases or be used in cyclization reactions to create heterocyclic systems. The nitro group can be reduced to an amine, which then provides a nucleophilic site for further derivatization, such as amide bond formation. This reduction is a key step in synthesizing compounds like 3-amino-4-hydroxybenzonitrile, a pivotal intermediate for creating fused heterocyclic systems. nih.gov

The synthesis of novel 4-substituted-3-nitrobenzamide derivatives demonstrates the utility of this scaffold. researchgate.net Similarly, it is a precursor for compounds like 4-amino-3-nitrobenzamidine (B178504) hydrochloride, which can be further modified. scielo.br The strategic placement of functional groups on the this compound ring allows for the systematic modification and exploration of chemical space to design molecules that can interact with specific biological targets. mdpi.comchemicalbook.com

Exploration of Biological Activity and Mechanism of Action

Derivatives synthesized from the this compound scaffold have been investigated for a range of biological activities. The presence of both a nitro group and a nitrile group is significant, as these functionalities are found in numerous biologically active compounds.

A series of novel 4-substituted-3-nitrobenzamide derivatives, structurally related to this compound, have been designed, synthesized, and evaluated for their in vitro anti-tumor activities against various cancer cell lines. The evaluation, conducted using the SRB assay, revealed that most of the synthesized compounds exhibited potent anti-tumor activity. researchgate.net

Notably, compound 4a in the series showed the most potent inhibitory activities across all three tested cell lines. Several other compounds, including 4g and 4l-4n , also demonstrated significant inhibitory activity against MDA-MB435 and HL-60 cell lines. researchgate.net These findings underscore the potential of the 3-nitrobenzamide (B147352) scaffold as a basis for developing new anticancer agents.

| Compound | GI₅₀ (μmol·L⁻¹) HCT-116 | GI₅₀ (μmol·L⁻¹) MDA-MB435 | GI₅₀ (μmol·L⁻¹) HL-60 |

| 4a | 2.111 | 1.904 | 2.015 |

| 4g | >10 | 1.008 | 2.113 |

| 4l | 7.913 | 3.586 | 3.778 |

| 4m | >10 | 2.011 | 2.503 |

| 4n | 8.002 | 1.987 | 1.993 |

Table 1: In vitro inhibitory activities of selected 4-substituted-3-nitrobenzamide derivatives against three human cancer cell lines. researchgate.net

Derivatives of 3-nitrobenzonitrile (B78329) have been identified as potent inhibitors of various enzymes. A notable example is the inhibition of xanthine (B1682287) oxidase (XO), an enzyme that plays a crucial role in purine (B94841) metabolism and is a target for the treatment of hyperuricemia and gout. Through systematic structure-activity relationship (SAR) studies, a series of 4-(isopentyloxy)-3-nitrobenzamide derivatives were found to exhibit excellent in vitro potency against XO. nih.gov

The optimized compound from this series, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide (6k) , demonstrated exceptional in vitro potency with a very low IC₅₀ value. This compound showed a significant improvement in inhibitory activity compared to the initial lead compounds, highlighting the effectiveness of the 3-nitrobenzamide scaffold for designing potent enzyme inhibitors. nih.gov Molecular modeling suggested that the compound interacts strongly with critical amino acid residues within the enzyme's active site. nih.gov

| Compound | Description | IC₅₀ (μM) |

| 6k | 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide | 0.13 |

Table 2: In vitro xanthine oxidase inhibitory activity of the optimized compound 6k. nih.gov

Nitro-containing compounds have long been a cornerstone in the treatment of microbial infections. nih.gov The antimicrobial mechanism often involves the reduction of the nitro group within the target cell to produce toxic intermediates, such as nitroso and superoxide (B77818) species, which can cause cellular damage and death. nih.gov This established activity of nitroaromatic compounds provides a strong rationale for exploring derivatives of this compound for antimicrobial applications. encyclopedia.pub

Similarly, nitrogen-containing heterocycles are extensively exploited in medicinal chemistry for their broad range of pharmacological activities, including antiviral properties. mdpi.commdpi.com These rigid aromatic structures can fit into the binding pockets of viral enzymes and proteins, inhibiting their function and disrupting viral replication. mdpi.com The synthesis of new nitrobutane derivatives has yielded compounds with significant antimicrobial and antiviral activities, with some being almost 100 times more active than the standard antiviral drug acyclovir. nih.gov Coumarin derivatives, which can be synthesized from related phenolic aldehydes, have also shown a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral effects. mdpi.commdpi.com The combination of nitro and nitrile groups on a versatile benzonitrile (B105546) scaffold suggests a promising starting point for developing new agents with these properties. nih.gov

Scaffold Hopping Strategies and Lead Compound Identification

Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures (scaffolds) that retain the key biological activity of a known compound but possess improved properties, such as enhanced metabolic stability or reduced toxicity. rsc.orgnih.gov The aromatic core of this compound and its derivatives is an ideal candidate for such strategies. nih.gov

By replacing the central benzonitrile ring with a different heterocyclic system while maintaining the spatial arrangement of key interacting groups (the pharmacophore), medicinal chemists can generate structurally novel compounds. rsc.org For example, a phenyl ring might be replaced with a more electron-deficient ring like pyridine (B92270) to increase robustness towards cytochrome P450-mediated oxidation. rsc.org This approach can lead to the discovery of new lead compounds with distinct intellectual property profiles and better drug-like characteristics. nih.gov The application of scaffold hopping to derivatives of this compound could involve modifying its core to produce novel quinazolinones or other heterocyclic systems, thereby identifying new lead compounds for various therapeutic targets. nih.govmdpi.com

Development of Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

This compound is a recognized intermediate in the synthesis of various pharmaceuticals, valued for the versatile reactivity of its three distinct functional groups. nih.gov The presence of the aldehyde, nitro, and nitrile moieties allows for a programmed, stepwise modification, making it a strategic precursor for complex molecular scaffolds found in active pharmaceutical ingredients (APIs).

The key to its utility lies in the selective transformation of its functional groups. A pivotal reaction is the reduction of the nitro group to an amino group, a fundamental step in the synthesis of many pharmaceutical compounds. This transformation converts the molecule into a derivative of 2-aminobenzaldehyde, a classic starting material for various heterocyclic systems. The resulting amino group can participate in cyclization reactions, while the aldehyde provides a reactive site for condensation with other molecules. This dual functionality is instrumental in building the core structures of numerous APIs.

For instance, o-nitrobenzaldehydes are well-established precursors for the synthesis of quinolines via the Friedländer annulation. nih.gov This reaction involves the in-situ reduction of the nitro group to an amine, which then undergoes a condensation reaction with a compound containing an active methylene (B1212753) group (e.g., a ketone) to form the quinoline (B57606) ring system. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic activities, including antimalarial, antibacterial, and anticancer agents. The ability to introduce cyano- and other functionalities via the this compound starting material offers a pathway to novel quinoline derivatives with potentially enhanced or new biological activities.

The table below summarizes the key functional groups of this compound and their respective roles in the synthesis of pharmaceutical intermediates.

| Functional Group | Position | Common Transformation | Role in API Synthesis |

| Formyl (-CHO) | 3 | Condensation, Oxidation | Forms C=C or C=N bonds for cyclization; can be converted to a carboxylic acid. |

| Nitro (-NO₂) | 4 | Reduction to Amine (-NH₂) | A key step to enable cyclization reactions for building heterocyclic cores (e.g., quinolines). |

| Nitrile (-CN) | 1 | Hydrolysis, Reduction | Can be converted to a carboxylic acid or primary amine, offering further points for molecular diversification. |

This table illustrates the synthetic potential of this compound's functional groups in pharmaceutical synthesis.

Material Science Applications

The unique structural and electronic features of this compound also suggest its potential utility in the field of material science, particularly in the development of advanced polymers and optoelectronic materials.

The synthesis of porous crystalline polymers, such as Covalent Organic Frameworks (COFs), relies on the precise assembly of rigid molecular building blocks. Typically, these frameworks are constructed from monomers containing multiple reactive sites, such as aldehydes and amines, which can undergo condensation reactions to form robust, porous networks.

While direct use of this compound in polymerization is not widely documented, its derivative, 3-formyl-4-aminobenzonitrile (obtained via selective reduction of the nitro group), is an ideal candidate for a COF monomer. This molecule possesses both an aldehyde and an amine group, allowing it to undergo self-condensation or co-condensation with other multifunctional monomers.

Key Molecular Features for Polymer Synthesis:

Rigid Aromatic Core: The benzene ring provides structural rigidity, essential for creating ordered, porous materials.

Bifunctional Nature (Post-Reduction): The presence of both amine and aldehyde groups on the same molecule allows it to act as an A-B type monomer for polymerization.

Trifunctional Potential: The nitrile group can be retained as a functional handle within the polymer framework or used for further post-synthetic modification.

The resulting polymers, particularly COFs, could exhibit high thermal stability and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis.

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, often requires molecules with extended π-conjugated systems and tunable electronic properties. The benzonitrile framework, substituted with electron-withdrawing groups like nitro and formyl, possesses inherent electronic characteristics that could be exploited in this field.

Derivatives of this compound could be used to construct larger conjugated molecules or polymers with specific energy levels (HOMO/LUMO) suitable for charge transport or light emission. The reaction of the formyl group, for example, can extend the conjugation of the system, which is a common strategy for tuning the optical and electronic properties of organic materials. Although this remains a field for future exploration, the molecular structure of this compound provides a foundational element for designing novel materials for optoelectronic applications.

Role as a Key Building Block in Complex Organic Synthesis

Beyond its specific applications in pharmaceuticals and materials, this compound is a versatile building block for constructing a wide array of complex organic molecules, particularly nitrogen-containing heterocycles.

The reactivity of the formyl and nitro groups makes this compound a valuable precursor for a variety of heterocyclic systems.

Quinolines: As previously mentioned, the most well-established application is in the synthesis of quinolines via the Friedländer synthesis. nih.govwikipedia.orgorganic-chemistry.org This domino reaction involves the reduction of the nitro group followed by the condensation of the resulting amine with a ketone's α-methylene group, providing a direct route to substituted 7-cyanoquinolines.

Pyrazoles: The formyl group can readily react with hydrazine (B178648) derivatives to form pyrazoles. nih.govorganic-chemistry.orgnih.gov The condensation of this compound with hydrazine would first yield a hydrazone, which can then undergo cyclization to form a 4-nitro-5-cyanophenyl-substituted pyrazole.

Pyridazines: While less direct, the formyl group can be a handle to build precursors for pyridazine (B1198779) synthesis. For example, it can undergo Knoevenagel condensation with active methylene compounds, and the resulting product could be elaborated into a 1,4-dicarbonyl compound or its equivalent, a common precursor for pyridazines.

Thiazoles and Other Heterocycles: The formyl group is a versatile starting point for many classical heterocyclic syntheses. For instance, it can be converted into a halomethyl ketone, which can then react with thioamides in the Hantzsch thiazole (B1198619) synthesis.

The table below outlines potential synthetic routes to various heterocycles starting from this compound.

| Target Heterocycle | Key Reagent(s) | Relevant Reaction Type |

| Quinoline | Ketone (e.g., acetone), Reducing Agent (e.g., Fe/AcOH) | Friedländer Synthesis |

| Pyrazole | Hydrazine or substituted hydrazines | Condensation/Cyclization |

| Pyrimidine | Urea, Active Methylene Compound | Biginelli-type Reaction (multi-step) |

| Quinazoline | Ammonia (B1221849) source, Oxidative Cyclization | Multi-step synthesis |

This table demonstrates the versatility of this compound as a precursor for various N-heterocycles based on established synthetic methodologies.

The field of asymmetric synthesis often employs chiral auxiliaries—molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. While there is no specific documented use of this compound as a chiral auxiliary, its structural features offer potential for such applications. For a molecule to be used as a chiral auxiliary, it must first be resolved into its enantiomers or be derived from a chiral starting material. The rigid aromatic structure of this compound, once derivatized to introduce a chiral center, could potentially influence the facial selectivity of reactions on a tethered substrate. However, this application remains a theoretical prospect requiring further research and development.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Pathways

The chemical industry is increasingly shifting towards green chemistry principles to minimize environmental impact. Future research on 3-Formyl-4-nitrobenzonitrile will likely prioritize the development of synthetic pathways that are more sustainable and atom-economical than traditional methods. This involves reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key trends in this area include:

Catalytic Innovations : Research is moving away from stoichiometric reagents towards highly efficient catalytic systems. For the synthesis of benzonitrile (B105546) derivatives, this includes employing transition metal oxide clusters within zeolite pores, which can enhance selectivity and suppress side reactions like combustion. medcraveonline.com The development of novel catalysts, such as zinc-based heterogeneous catalysts, for key synthetic steps can enable reactions in environmentally benign solvents like water, eliminating the need for bases or reducing agents. rsc.org

Alternative Reaction Media : Traditional syntheses often rely on volatile organic solvents. A significant trend is the exploration of greener alternatives, such as ionic liquids, which can act as a solvent, catalyst, and phase-separation agent, simplifying product recovery and catalyst recycling. rsc.org

Process Intensification : Techniques like microwave-assisted synthesis are being explored to accelerate reactions, such as the Knoevenagel condensation for producing benzylidenemalononitrile (B1330407) derivatives. nih.gov This method can drastically reduce reaction times from hours to seconds. nih.gov

Ammoxidation Routes : For producing benzonitriles, gas-phase ammoxidation of the corresponding toluene (B28343) derivative is an established industrial process. medcraveonline.com Future research aims to improve this process for functionalized substrates like nitro-substituted toluenes, focusing on developing catalysts that can operate efficiently at lower temperatures to prevent thermal decomposition of sensitive starting materials. rsc.org

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidations

A deep understanding of how the molecular structure of this compound derivatives influences their biological activity (SAR) and physical properties (SPR) is crucial for designing new, optimized molecules. Future research will leverage advanced analytical and computational techniques to elucidate these relationships with high precision.

Systematic Derivatization and Screening : The three functional groups of this compound—formyl, nitro, and nitrile—offer distinct sites for chemical modification. Systematic synthesis of derivative libraries, where each group is independently altered, will allow researchers to map out its "activity landscape." For instance, the position of substituents on the benzonitrile ring significantly impacts physiological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are computational tools that correlate chemical structure with biological activity. nih.govtandfonline.com By developing robust QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govtandfonline.com 3D-QSAR, in particular, uses conformational descriptors to predict binding affinities, a technique widely used in medicinal chemistry. tandfonline.com

SPR for Materials Science : For applications in materials science, understanding the SPR is essential. Modifications to the core structure can fine-tune properties like thermal stability, solubility, and electronic characteristics, which are critical for developing high-performance polymers or organic electronic materials. The rigid aromatic backbone, for example, contributes to high thermal decomposition temperatures.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical and drug discovery. researchgate.net These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-build-test-learn cycle. umk.plnih.gov

Predictive Modeling : AI/ML algorithms can be trained to predict various properties of this compound derivatives, including their bioactivity, toxicity, solubility, and synthetic accessibility, based solely on their molecular structure. tandfonline.comumk.pl This allows for rapid in silico screening of vast virtual libraries to identify promising candidates for synthesis. umk.pl

De Novo Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for a specific biological target or desired material property. These models can explore a much broader chemical space than is accessible through traditional intuition-based design.

Synthetic Route Optimization : ML tools can also assist in planning the synthesis of new derivatives by predicting reaction outcomes and suggesting optimal reaction conditions or even entire synthetic pathways, making the synthesis more efficient and reliable.

The integration of AI and ML is poised to dramatically reduce the time and cost associated with developing new pharmaceuticals and materials derived from this compound. nih.gov

Exploration of Novel Bio-conjugates and Hybrid Molecular Architectures

A growing trend in medicinal chemistry and materials science is the creation of complex molecular architectures by combining multiple chemical entities. This compound serves as an excellent starting point for such endeavors due to its versatile functional handles.

Bio-conjugation : This involves linking a small molecule, like a derivative of this compound, to a large biomolecule, such as an antibody. These "antibody-drug conjugates" (ADCs) are a major focus in cancer therapy, where the antibody targets a specific cell type, delivering the potent small-molecule payload directly to the site of action. nih.gov Future work could explore using this scaffold to develop novel payloads for ADCs. nih.govnovel-conjugates.com

Hybrid Molecules : This strategy involves combining the this compound scaffold with other pharmacophores (biologically active units) to create a single molecule with multiple modes of action. For example, researchers have synthesized hybrid molecules containing biphenyl, triazole, and benzonitrile moieties to develop inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. nih.gov This "hybrid approach" can lead to compounds with improved efficacy and potentially overcome drug resistance. nih.gov

Peptide and Oligonucleotide Conjugates : Beyond antibodies, there is surging interest in conjugating small molecules to peptides and oligonucleotides. novel-conjugates.com These novel formats can offer advantages in terms of tissue penetration and targeting capabilities, opening new therapeutic avenues for derivatives of this compound. novel-conjugates.com

常见问题

Q. What are the primary synthetic routes for 3-Formyl-4-nitrobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nitration and formylation of benzonitrile derivatives. Key reactions include:

-

Nitration : Introducing the nitro group at the para position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side products.

-

Formylation : Employing Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the meta position.

Yield optimization requires precise stoichiometry and temperature control. For example, reducing reaction temperatures during nitration decreases polysubstitution byproducts .- Data Table :

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% |

| Formylation | POCl₃/DMF, 80°C | 50–65% |

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Methodological Answer : Critical properties include:

-

Molecular Weight : 176.13 g/mol (PubChem).

-

Appearance : Yellow crystalline solid (CAS Common Chemistry).

-

Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF).

Researchers must store the compound in anhydrous conditions to prevent hydrolysis of the nitrile group .- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄N₂O₃ | PubChem |

| Melting Point | Not reported (decomposes) | CAS |

| Stability | Hygroscopic; light-sensitive | EPA DSSTox |

Advanced Research Questions

Q. How can the nitro and formyl groups in this compound be selectively modified for targeted drug synthesis?

- Methodological Answer : The nitro group can be selectively reduced to an amine using H₂/Pd-C (catalytic hydrogenation) or Fe/HCl (acidic conditions). The formyl group undergoes nucleophilic substitution (e.g., with amines to form Schiff bases). For example:

- Reduction : H₂ (1 atm), Pd-C (5% w/w), ethanol, 25°C → 4-Amino-3-formylbenzonitrile (85% yield).

- Schiff Base Formation : React with aniline in ethanol under reflux → Imine derivatives (70–80% yield).

Competing reactivity requires protecting groups (e.g., acetylation of the amine post-reduction) to avoid cross-reactivity .

Q. How do structural analogs of this compound compare in enzyme inhibition studies?

- Methodological Answer : Comparative studies with analogs (e.g., 4-Nitrobenzonitrile, 3-Formylbenzonitrile) reveal:

-

Nitro Group : Essential for binding to oxidoreductases (e.g., NADPH oxidase) via electron-withdrawing effects.

-

Formyl Group : Enhances hydrophobic interactions in enzyme active sites.

For instance, this compound shows 10× higher inhibition of xanthine oxidase compared to 4-Nitrobenzonitrile due to synergistic electronic effects .- Data Table :

| Compound | IC₅₀ (Xanthine Oxidase) | Key Functional Groups |

|---|---|---|

| This compound | 2.1 µM | -NO₂, -CHO |

| 4-Nitrobenzonitrile | 22.5 µM | -NO₂ |

| 3-Formylbenzonitrile | >100 µM | -CHO |

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., para-nitro vs. meta-formyl shifts). For example, the formyl proton appears as a singlet at δ 10.2 ppm.

- IR Spectroscopy : Confirms nitro (1520 cm⁻¹, asymmetric stretch) and nitrile (2230 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 177.04).

Cross-referencing with NIST spectral libraries ensures accuracy .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Discrepancies in reported IC₅₀ values (e.g., for kinase inhibition) often arise from:

- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).

- Purity : Commercial samples may contain residual solvents (e.g., acetic acid) that interfere with assays.

Researchers should validate purity via HPLC (>98%) and standardize assay protocols (e.g., PBS buffer, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。